

Application Note & Synthesis Protocol: 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride

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Compound of Interest

Compound Name:	3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride
Cat. No.:	B118677

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Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-fluoro-**3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride** (CAS: 84163-13-3), a critical intermediate in the development of prominent atypical antipsychotic drugs. While the topic requests the synthesis of the non-fluorinated analogue, the 6-fluoro derivative is of significantly greater interest and utility within the pharmaceutical industry, serving as the foundational scaffold for blockbuster drugs such as Risperidone and Paliperidone.^{[1][2][3]} This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just a procedure, but a deep dive into the chemical rationale, critical process parameters, and safety considerations. The protocol detailed herein is a robust "one-pot" method, valued for its efficiency and high yield.^[4]

Introduction & Significance

The benzisoxazole moiety fused with a piperidine ring represents a privileged scaffold in modern medicinal chemistry. Its true therapeutic potential was unlocked with the introduction of a fluorine atom at the 6-position of the benzisoxazole core. This strategic fluorination enhances the metabolic stability and modulates the electronic properties of the molecule, contributing significantly to the pharmacological profile of the resulting active pharmaceutical ingredients (APIs).

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is the cornerstone intermediate for the synthesis of:

- Risperidone: A potent serotonin-dopamine antagonist used in the treatment of schizophrenia and bipolar disorder.[\[5\]](#)
- Paliperidone: The active metabolite of risperidone, also used as a primary treatment for schizophrenia.[\[1\]](#)
- Iloperidone: Another atypical antipsychotic leveraging this core structure.[\[1\]](#)[\[6\]](#)

Beyond these established applications, the reactive piperidinyl nitrogen of this intermediate serves as a versatile handle for chemical modification, allowing its use as a molecular scaffold for developing novel compounds with potential antiproliferative, antidepressant, and antimicrobial properties.[\[1\]](#)[\[7\]](#) This application note presents a validated, efficient, and scalable one-pot synthesis from commercially available starting materials.

Synthesis Pathway Overview

The described synthesis proceeds via a two-step sequence conducted in a single reaction vessel. The pathway begins with the reaction of 4-(2,4-difluorobenzoyl)piperidine hydrochloride with hydroxylamine hydrochloride to form an oxime intermediate. This is immediately followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr), where the oxime's oxygen atom displaces the fluorine atom at the 2-position of the benzene ring to form the benzisoxazole heterocycle. The reaction concludes with acidification to precipitate the desired product as a hydrochloride salt.[\[4\]](#)[\[8\]](#)

Caption: Overall reaction scheme for the one-pot synthesis.

Materials, Equipment, and Safety Reagents and Materials

Reagent	CAS Number	Molecular Wt. (g/mol)	Molar Ratio	Notes
4-(2,4-Difluorobenzoyl)piperidine HCl	106266-04-0	261.70	1.0	Starting Material
Methanol (MeOH)	67-56-1	32.04	-	Solvent
Hydroxylamine Hydrochloride (NH ₂ OH·HCl)	5470-11-1	69.49	1.5	Oximation Reagent
Potassium Hydroxide (KOH)	1310-58-3	56.11	4.0	Base for Oximation & Cyclization
Deionized Water	7732-18-5	18.02	-	For KOH solution and washing
Concentrated Hydrochloric Acid (HCl)	7647-01-0	36.46	-	For pH adjustment/salt formation

Equipment

- Three-neck round-bottom flask with sufficient capacity
- Reflux condenser
- Mechanical or magnetic stirrer with stir bar
- Heating mantle with temperature controller and probe
- Dropping funnel
- Buchner funnel with vacuum flask and filter paper
- Standard laboratory glassware (beakers, graduated cylinders)

- pH meter or pH indicator strips
- Vacuum oven for drying

Safety Precautions

This protocol involves hazardous materials and should be performed inside a certified chemical fume hood by trained personnel.[9][10]

- Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.[9]
- Chemical Hazards:
 - Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
 - Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
 - Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[11]
 - Product: The final product is classified as a skin and eye irritant.[10] Avoid inhalation of dust.
- Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[9] In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[10][12]

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from a high-yield procedure described in the literature.[4]

Step 1: Reaction Setup

- Equip a suitable three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.

- To the flask, add 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1.0 eq, e.g., 26.17 g).
- Add Methanol (approx. 4 mL per gram of starting material, e.g., 105 mL).
- Begin stirring the suspension at room temperature.
- Add hydroxylamine hydrochloride (1.5 eq, e.g., 10.43 g) to the suspension.

Step 2: Oximation and Cyclization

- Prepare a 50% (w/w) solution of potassium hydroxide (KOH) in deionized water (e.g., dissolve 22.44 g of KOH in 22.44 g of water). Caution: This is a highly exothermic process. Prepare the solution in an ice bath and add KOH pellets slowly to the water.
- Using a dropping funnel, add the prepared KOH solution dropwise to the reaction mixture over 30-45 minutes. A slight exotherm will be observed.
- After the addition is complete, heat the reaction mixture to 40-45 °C.
- Maintain the reaction at this temperature with continuous stirring for 12-18 hours.
 - Scientific Rationale: The initial addition of KOH neutralizes the hydrochloride salts and provides the basic medium required for the nucleophilic attack of hydroxylamine on the ketone, forming the oxime. The sustained heating then facilitates the key intramolecular SNAr cyclization, where the deprotonated oxime attacks the carbon bearing a fluorine atom, displacing it to form the stable benzisoxazole ring system. The 40-45 °C temperature provides sufficient energy for the reaction while minimizing side-product formation.[4]

Step 3: Product Isolation and Salt Formation

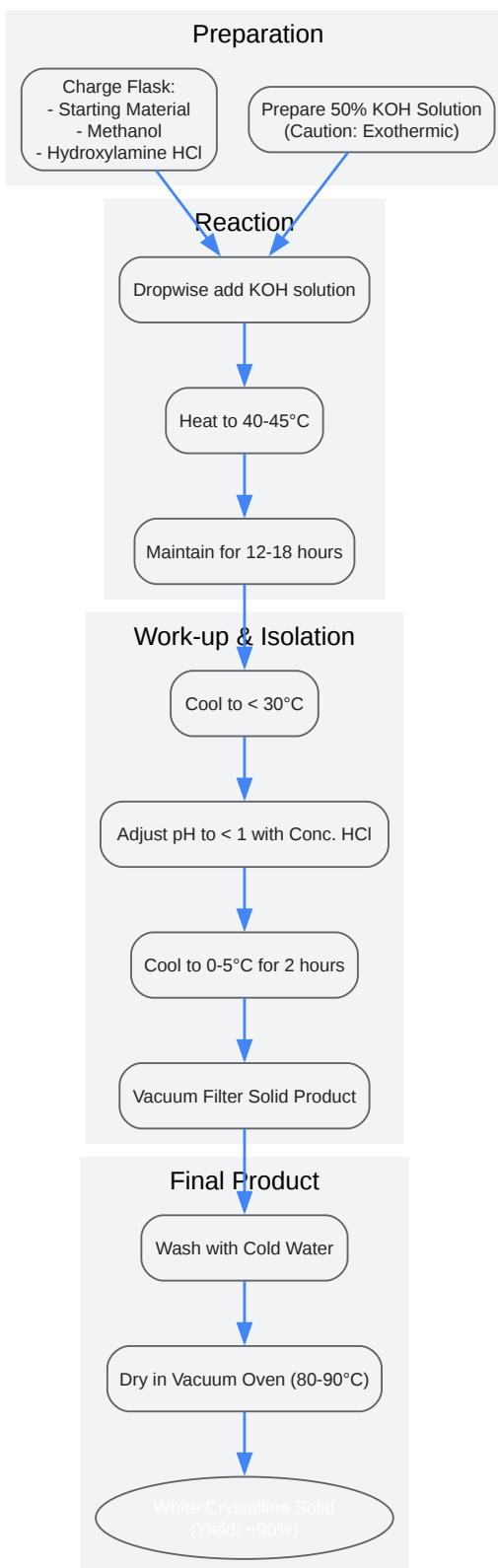
- After the reaction period, cool the mixture to below 30 °C using a water bath.
- Slowly and carefully, add concentrated hydrochloric acid dropwise to the stirred solution. Monitor the pH continuously.
- Continue adding HCl until the pH of the solution is < 1.

- Causality: The highly acidic pH ensures the complete protonation of the product's piperidine nitrogen, forming the hydrochloride salt. This salt has significantly lower solubility in the methanolic medium compared to its free base form, causing it to precipitate out of the solution as a solid.
- Once the target pH is reached, cool the mixture to 0-5 °C using an ice bath.
- Maintain this temperature with stirring for at least 2 hours to ensure complete precipitation.

Step 4: Purification and Drying

- Collect the precipitated white solid by vacuum filtration using a Buchner funnel.
- Wash the filter cake thoroughly with cold, purified water (e.g., 2 x 50 mL) to remove inorganic salts and other water-soluble impurities.
- Dry the purified solid in a vacuum oven at 80-90 °C until a constant weight is achieved.
- The final product is obtained as a white to off-white crystalline solid. A typical reported yield is 90-91% with a purity of >99.5% by HPLC.[4]

Experimental Workflow Diagram

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Caption: Step-by-step laboratory workflow for the synthesis.

Conclusion

This application note details a highly efficient, one-pot synthesis for **6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride**, a pivotal intermediate in pharmaceutical manufacturing. By explaining the scientific rationale behind each step and adhering to strict safety protocols, this guide serves as a reliable resource for researchers and developers working to produce this valuable chemical building block. The methodology is robust, scalable, and produces a high-purity product suitable for subsequent conversion into APIs like Risperidone.

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- To cite this document: BenchChem. [Application Note & Synthesis Protocol: 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118677#step-by-step-synthesis-protocol-for-3-4-piperidinyl-1-2-benzisoxazole-hydrochloride>]

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